2-Cyclopropylbenzofuran-5-carboxylic acid
Overview
Description
2-Cyclopropylbenzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
The specific mode of action of 2-Cyclopropylbenzofuran-5-carboxylic acid is currently unknown due to the lack of specific research on this compound. Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The exact nature of these interactions would depend on the specific target and the biochemical context within the cell.
Biochemical Pathways
For example, some benzofuran compounds have been shown to have anti-hepatitis C virus activity, suggesting they may interfere with the viral replication pathway . Other benzofuran compounds have been developed and utilized as anticancer agents, indicating they may interact with pathways involved in cell growth and division .
Result of Action
Given the known biological activities of benzofuran compounds, it is likely that the compound could have a variety of effects depending on the specific cellular context and the targets it interacts with .
Biochemical Analysis
Biochemical Properties
2-Cyclopropylbenzofuran-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit key molecular targets such as cholinesterase and β-secretase-1, which are involved in neurodegenerative diseases . The interaction of this compound with these enzymes can lead to the inhibition of their activity, thereby modulating biochemical pathways associated with disease progression.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit cell growth in cancer cells, indicating their potential as anticancer agents . The compound’s impact on cell signaling pathways, such as those involving apoptosis and cell cycle regulation, contributes to its ability to modulate cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzofuran derivatives have been found to inhibit cholinesterase and β-secretase-1, which are crucial in the pathogenesis of Alzheimer’s disease . By binding to these enzymes, this compound can prevent the breakdown of neurotransmitters and reduce the formation of amyloid plaques, respectively.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications . The degradation of the compound can lead to the formation of metabolites that may have different biological activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-tumor and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks of toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, benzofuran derivatives have been shown to modulate the phenylpropane biosynthetic pathway, which is involved in the production of phenolic acids . These interactions can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross lipid bilayers and its interaction with transmembrane anion transporters can significantly affect its permeability and localization . These factors determine the compound’s accumulation in specific tissues and its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its biological effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
The synthesis of 2-Cyclopropylbenzofuran-5-carboxylic acid typically involves several steps. One common method starts with the preparation of 2-hydroxy-5-nitrobenzaldehyde, which is then treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and cyclopropylation yields this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Cyclopropylbenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho and para to the oxygen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Cyclopropylbenzofuran-5-carboxylic acid has several scientific research applications:
Medicine: Due to its potential therapeutic effects, this compound is investigated for its use in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s chemical stability and reactivity make it useful in the development of new materials and industrial processes.
Comparison with Similar Compounds
2-Cyclopropylbenzofuran-5-carboxylic acid can be compared with other benzofuran derivatives, such as:
Amiodarone: Used as an antiarrhythmic agent.
Angelicin: Known for its use in treating skin diseases like psoriasis.
Bergapten: Utilized in dermatological treatments.
Nodekenetin: Investigated for its anticancer properties.
Xanthotoxin: Used in photochemotherapy.
Usnic Acid: Known for its antimicrobial activity.
The uniqueness of this compound lies in its cyclopropyl group, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
IUPAC Name |
2-cyclopropyl-1-benzofuran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-3-4-10-9(5-8)6-11(15-10)7-1-2-7/h3-7H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPBWSSCLZPEQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(O2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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